

Spectroscopic Profile of 2,2-dihydroxy-1-phenylethan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dihydroxy-1-phenylethan-1-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-dihydroxy-1-phenylethan-1-one**, also known as phenylglyoxal monohydrate. This compound, with the CAS number 1075-06-5, is a valuable intermediate in pharmaceutical synthesis.^[1] This document presents available spectroscopic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **2,2-dihydroxy-1-phenylethan-1-one**
- Synonyms: Phenylglyoxal monohydrate, Dioxyacetophenone^{[2][3]}
- Molecular Formula: C₈H₈O₃^[2]
- Molecular Weight: 152.15 g/mol ^[2]
- Appearance: White to light yellow or pinkish powder^[1]
- Melting Point: 76-79 °C^[1]
- Boiling Point: 142 °C at 125 mmHg^[1]

Spectroscopic Data

The structural elucidation of **2,2-dihydroxy-1-phenylethan-1-one** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-dihydroxy-1-phenylethan-1-one** is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. While a publicly available, fully assigned spectrum is limited, the expected absorption bands are summarized in the table below. The presence of a broad O-H stretching band is indicative of the dihydroxy group, and the strong carbonyl absorption confirms the ketone functionality.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (gem-diol)
3100-3000	Medium	Aromatic C-H stretch
1680-1660	Strong	C=O stretch (ketone)
1600-1450	Medium to Weak	C=C stretch (aromatic ring)
1300-1000	Medium	C-O stretch
750-690	Strong	Aromatic C-H bend (monosubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. In solution, **2,2-dihydroxy-1-phenylethan-1-one** can exist in equilibrium with its aldehyde form, which may be reflected in the NMR spectra.[\[4\]](#)

A predicted ¹H NMR spectrum in D₂O suggests the presence of aromatic protons and a methine proton.[\[5\]](#) The chemical shifts of the hydroxyl protons are often broad and may exchange with deuterium in deuterated solvents.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-7.8	m	2H	Aromatic (ortho-protons)
~7.6-7.4	m	3H	Aromatic (meta- and para-protons)
~6.0	s	1H	-CH(OH) ₂
Variable	br s	2H	-OH

Note: Predicted data. Actual chemical shifts and multiplicities may vary depending on the solvent and concentration.

No experimental ¹³C NMR data for **2,2-dihydroxy-1-phenylethan-1-one** is readily available. The expected chemical shifts are based on the functional groups present in the molecule.

Chemical Shift (δ) ppm	Assignment
~195	C=O (ketone)
~135-128	Aromatic carbons
~95	-C(OH) ₂

Note: Predicted data based on typical chemical shift ranges.

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), is available from the NIST WebBook. In the mass spectrometer, the hydrated form, **2,2-dihydroxy-1-phenylethan-1-one**, is expected to readily lose a molecule of water (18 amu) upon ionization. Therefore, the mass spectrum will be dominated by fragments of the anhydrous phenylglyoxal.

The electron ionization (EI) mass spectrum of phenylglyoxal shows a prominent molecular ion peak at $m/z = 134$. The base peak at $m/z = 105$ corresponds to the benzoyl cation [C₆H₅CO]⁺,

formed by the cleavage of the C-C bond between the two carbonyl groups. Another significant fragment is observed at $m/z = 77$, corresponding to the phenyl cation $[C_6H_5]^+$.

m/z	Relative Intensity	Assignment
134	High	$[M]^+$ (Molecular ion of Phenylglyoxal)
105	100 (Base Peak)	$[C_6H_5CO]^+$
77	High	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Solid Film Method):

- A small amount of **2,2-dihydroxy-1-phenylethan-1-one** (approximately 10-20 mg) is dissolved in a minimal amount of a volatile solvent such as acetone or dichloromethane.
- A single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate is placed on a clean surface.
- A drop of the prepared solution is applied to the surface of the salt plate.
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
- The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.

- The sample spectrum is then acquired by passing an infrared beam through the prepared solid film.
- The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of **2,2-dihydroxy-1-phenylethan-1-one** is accurately weighed and placed in a clean, dry NMR tube.
- About 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl_3), deuterated dimethyl sulfoxide (DMSO-d_6), or deuterated water (D_2O)) is added to the NMR tube to dissolve the sample.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
- The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- The free induction decay (FID) signal is acquired and then Fourier-transformed to obtain the NMR spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

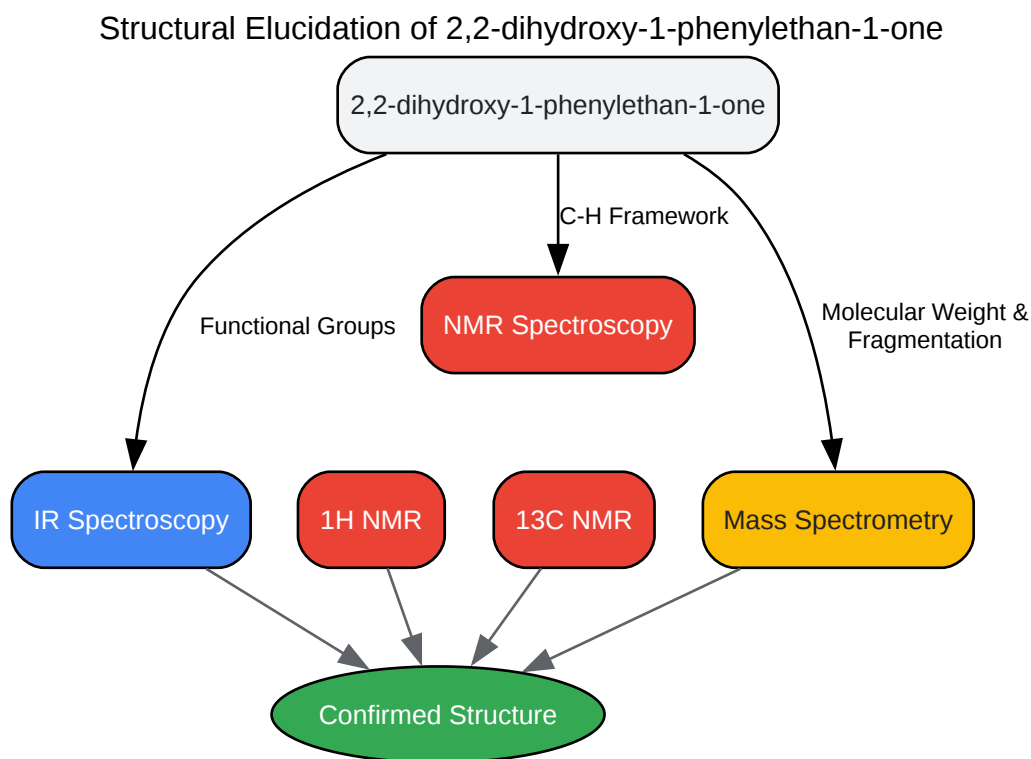
- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated under high vacuum to induce vaporization.
- The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+) and subsequent fragment ions.

Mass Analysis and Detection:

- The resulting ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2,2-dihydroxy-1-phenylethan-1-one** using the described spectroscopic methods.



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Caption: Workflow for structural confirmation.

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